molecular formula C16H17FN2O2 B1318117 N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide CAS No. 954568-89-9

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide

Cat. No.: B1318117
CAS No.: 954568-89-9
M. Wt: 288.32 g/mol
InChI Key: FKPFYGHAMOKQDI-UHFFFAOYSA-N
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Description

Nomenclature and Identification

Molecular Structure and Representation

The molecular structure comprises a propanamide chain (-CH₂-C(=O)-NH-) linked to a 5-amino-2-fluorophenyl group and a 2-methylphenoxy substituent. Key structural features include:

  • Aromatic Systems : The 5-amino-2-fluorophenyl group introduces electron-donating (amino) and electron-withdrawing (fluoro) substituents, while the 2-methylphenoxy group contributes steric bulk via the methyl group.
  • Amide Functional Group : The central propanamide moiety enables hydrogen bonding and influences solubility.

Structural Representations

  • SMILES : CC1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)F
  • InChIKey : FKPFYGHAMOKQDI-UHFFFAOYSA-N
  • 3D Conformer : PubChem provides an interactive 3D model (CID 16793493) illustrating bond angles and torsional flexibility.

Stereochemical Analysis

The compound lacks chiral centers due to its symmetric substitution pattern. The absence of stereoisomers is confirmed by the planar geometry of the aromatic rings and the propanamide backbone. However, rotational barriers exist around the C-O bond of the phenoxy group and the C-N bond of the amide, leading to conformational isomerism in solution.

Molecular Descriptors and Identifiers

Physicochemical Properties

Descriptor Value Source
Topological Polar Surface Area 75.6 Ų Computed
logP (Partition Coefficient) 3.2 Estimated
Hydrogen Bond Donors 2 (NH₂, NH)
Hydrogen Bond Acceptors 4 (O, F, 2×N)

Spectroscopic Identifiers

  • NMR : Predicted aromatic proton signals at δ 6.6–7.3 ppm (fluorophenyl) and δ 1.5–1.6 ppm (methyl).
  • Mass Spectrometry : ESI-HRMS [M+H]⁺ expected at m/z 289.12.

Crystal Structure and Solid-State Properties

No experimental crystal structure data for N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide has been published. However, analogous propanamide derivatives crystallize in monoclinic or orthorhombic systems with hydrogen-bonded networks stabilizing the lattice. Techniques such as X-ray diffraction (as described in DE-112019003777-T5) and density functional theory (DFT) simulations could elucidate its packing motifs and thermal stability.

Predicted Solid-State Properties

  • Melting Point : Estimated >150°C based on similar fluorinated amides.
  • Density : ~1.3 g/cm³ (calculated from molecular volume).

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-10-5-3-4-6-15(10)21-11(2)16(20)19-14-9-12(18)7-8-13(14)17/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPFYGHAMOKQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide, with the CAS number 954568-89-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₇FN₂O₂
  • Molecular Weight : 288.32 g/mol
  • Structure : The compound features an amino group, a fluorine atom, and a phenoxy moiety, which contribute to its biological properties.

Anticancer Properties

Recent studies have focused on the anticancer potential of this compound. It has shown significant activity against various cancer cell lines:

  • Cell Proliferation Inhibition : The compound has been evaluated for its ability to inhibit the proliferation of L1210 mouse leukemia cells. Results indicate that it exhibits potent inhibition with IC50 values in the nanomolar range .
  • Mechanism of Action : The mechanism appears to involve the intracellular release of active metabolites that interfere with nucleic acid synthesis. This suggests that the compound may act similarly to established chemotherapeutic agents by disrupting cellular replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Key findings include:

  • Fluorine Substitution : The presence of the fluorine atom at position 5 on the phenyl ring enhances biological activity, likely due to increased lipophilicity and improved binding affinity to target proteins .
  • Phenoxy Group Contribution : The 2-methylphenoxy group is essential for maintaining the compound's activity, potentially influencing its interaction with cellular targets .

Study 1: Antitumor Activity

In a controlled study involving human cancer cell lines, this compound was tested against various types of tumors. The results showed:

Cell LineIC50 (µM)
HCT-15 (Colon)1.61
A431 (Skin)1.98
U251 (Glioblastoma)<10

The compound exhibited selective cytotoxicity, indicating its potential as a targeted therapy in oncology .

Study 2: Mechanistic Insights

A mechanistic study utilized NMR spectroscopy to elucidate how this compound is metabolized within cells. It was found that:

  • The compound undergoes hydrolysis to release active forms that inhibit DNA synthesis.
  • This process is reversible by adding thymidine, confirming its action as a nucleoside analog similar to other chemotherapeutics .

Scientific Research Applications

Pharmaceutical Development

5,6-Difluoroindoline serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its fluorinated structure enhances the biological activity and selectivity of drug candidates.

Key Findings:

  • Glycogen Synthase Kinase-3 Inhibition : Research indicates that derivatives of 5,6-difluoroindoline exhibit significant inhibitory activity against glycogen synthase kinase-3 (GSK-3), a target for treating mood disorders and neurodegenerative diseases. For example, a specific derivative demonstrated an IC50 value of 36 nM, indicating potent activity against GSK-3β .

Material Science

The unique electronic properties of 5,6-difluoroindoline make it valuable in the development of organic semiconductors. These properties enhance the performance of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Applications:

  • Organic Electronics : The compound is utilized in formulating materials that improve charge transport and stability in organic electronic devices .

Agricultural Chemistry

In agricultural applications, 5,6-difluoroindoline is incorporated into the formulation of agrochemicals. It contributes to the development of environmentally friendly pesticides and herbicides.

Advantages:

  • Eco-Friendly Solutions : The use of this compound in agrochemicals aims to reduce environmental impact while maintaining efficacy against pests .

Biochemical Research

Researchers utilize 5,6-difluoroindoline to study enzyme interactions and metabolic pathways, providing insights into biological processes and disease mechanisms.

Case Studies:

  • Enzyme Interactions : Studies have shown that this compound can influence enzyme activity in metabolic pathways, aiding in the understanding of various diseases .

Imaging Technologies

The fluorescence properties of 5,6-difluoroindoline make it suitable for use as fluorescent probes in imaging applications. This capability allows for visualization of cellular processes in live cells.

Applications:

  • Cellular Imaging : Its fluorescent characteristics enable researchers to track cellular activities and interactions in real-time .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Pharmaceutical DevelopmentBuilding block for drugs targeting neurological disordersGSK-3 inhibition with IC50 = 36 nM
Material ScienceUsed in organic semiconductorsEnhances performance in OLEDs
Agricultural ChemistryFormulation of eco-friendly pesticidesEffective against pests
Biochemical ResearchStudies enzyme interactions and metabolic pathwaysInsights into disease mechanisms
Imaging TechnologiesFluorescent probes for cellular imagingReal-time tracking capabilities

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below compares the target compound with its closest structural analogs, emphasizing substituent effects on properties:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications References
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide 5-amino-2-fluorophenyl, 2-methylphenoxy, propanamide backbone 302.34 High potential for receptor binding due to fluorine and amino groups; studied in anti-inflammatory research .
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide Methoxy replaces methyl in phenoxy group 304.32 Increased hydrophilicity vs. methyl; explored in CNS drug development .
N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-propanamide Ethyl substituent on phenoxy ring 302.34 Enhanced lipophilicity; tested for improved blood-brain barrier penetration .
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide Chlorine replaces methyl in phenoxy group 318.74 Higher electrophilicity; investigated for antimicrobial activity .
N-(5-Amino-2-fluorophenyl)-2-phenylacetamide Acetamide backbone, lacks phenoxy group 258.28 Simplified structure; used as a reference in pharmacokinetic studies .

Mechanistic Insights from Analog Studies

  • Anti-inflammatory Activity: this compound outperformed its acetamide analog (lacking phenoxy) in suppressing COX-2 activity, highlighting the phenoxy group’s role in enzyme inhibition .
  • Metabolic Stability: Methylphenoxy derivatives exhibit longer half-lives in hepatic microsome assays compared to chlorophenoxy variants, likely due to reduced oxidative metabolism .
  • Receptor Selectivity: Ethylphenoxy analogs demonstrated higher selectivity for serotonin receptors over dopamine receptors, attributed to steric complementarity .

Preparation Methods

General Synthetic Route

The synthesis typically follows these sequential steps:

  • Functionalization of the Fluorophenyl Ring:

    • Starting from a fluoronitrobenzene derivative, nitration or halogenation is performed to introduce substituents.
    • The nitro group is subsequently reduced to the amino group, yielding 5-amino-2-fluorophenyl intermediates.
  • Etherification to Form the 2-Methylphenoxy Linkage:

    • The 2-methylphenol (o-cresol) is reacted with a suitable propanoyl derivative or halo-propanoate under basic conditions to form the 2-(2-methylphenoxy)propanamide backbone.
    • Typical bases include potassium carbonate (K2CO3), and solvents such as acetone or dimethylformamide (DMF) are used.
    • Reaction temperatures range from 60 °C to 80 °C, with reaction times from 12 to 16 hours to ensure high conversion.
  • Amidation:

    • The amino-substituted fluorophenyl compound is coupled with the 2-(2-methylphenoxy)propanoic acid or its activated derivative (e.g., acid chloride or ester).
    • Coupling agents such as dicyclohexylcarbodiimide (DCC) or other carbodiimides facilitate amide bond formation.
    • The reaction is typically carried out in anhydrous dichloromethane (DCM) or similar solvents under inert atmosphere to prevent side reactions.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nitro group introduction Nitration of fluorobenzene derivatives 0–5 °C 1–2 hours 70–85 Controlled nitration to avoid overreaction
Nitro reduction Catalytic hydrogenation or SnCl2/HCl Room temp 2–4 hours 80–90 Produces 5-amino-2-fluorophenyl intermediate
Etherification 2-methylphenol + methyl 2-chloropropanoate + K2CO3 60–80 °C 12–16 hours 75–78 Base-mediated nucleophilic substitution
Amidation Amino-fluorophenyl + acid chloride + DCC 0–25 °C 4–12 hours 70–85 Carbodiimide coupling in anhydrous solvent

Data compiled from recent synthetic studies and analogous compound preparations.

Representative Synthetic Procedure

  • Step 1: Preparation of Methyl 2-(2-methylphenoxy)propanoate

    2-methylphenol is reacted with methyl 2-chloropropanoate in the presence of potassium carbonate in acetone at 60 °C for 12 hours. The reaction mixture is filtered, and the product is purified by column chromatography to yield the methyl ester intermediate with approximately 75% yield.

  • Step 2: Reduction of Nitro Group

    The nitro-substituted fluorobenzene derivative is reduced using catalytic hydrogenation over palladium on carbon or by chemical reduction with tin(II) chloride in acidic medium to afford the 5-amino-2-fluorophenyl intermediate.

  • Step 3: Amidation

    The amino-fluorophenyl compound is coupled with the methyl 2-(2-methylphenoxy)propanoate after conversion to the acid chloride using thionyl chloride or oxalyl chloride. The amidation is performed in anhydrous dichloromethane with DCC as a coupling agent at 0–25 °C, yielding the target amide after purification.

Analytical and Research Findings

  • Yields and Purity: The overall yield for the multi-step synthesis ranges from 50% to 65%, depending on purification efficiency and reaction optimization.

  • Reaction Optimization: Use of anhydrous conditions and inert atmosphere during amidation significantly improves yield and reduces side products.

  • Characterization: The final compound is characterized by NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm structure and purity.

  • Scalability: Industrial scale-up involves continuous flow reactors for etherification and amidation steps to enhance safety and reproducibility.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Comments
Nitro group introduction HNO3/H2SO4 (nitration) 0–5 °C, 1–2 h 70–85 Controlled nitration essential
Nitro reduction Pd/C + H2 or SnCl2/HCl RT, 2–4 h 80–90 Efficient conversion to amine
Etherification 2-methylphenol + methyl 2-chloropropanoate + K2CO3 60–80 °C, 12–16 h 75–78 Base-mediated nucleophilic substitution
Amidation Amino-fluorophenyl + acid chloride + DCC 0–25 °C, 4–12 h 70–85 Carbodiimide coupling agent used

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide, and what critical parameters influence yield?

  • Answer : Key synthetic routes involve coupling reactions between substituted phenylamines and propanamide precursors. For example, acylation of 5-amino-2-fluorophenyl derivatives with 2-(2-methylphenoxy)propanoic acid using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF) under nitrogen atmosphere. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 amine:acid) are critical for minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) typically yields 60–85% purity, with final recrystallization in ethanol improving purity to >95% .

Q. Which spectroscopic and chromatographic techniques are prioritized for structural validation of this compound?

  • Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and methyl/methoxy groups (δ 1.2–2.5 ppm) to confirm substitution patterns.
  • HRMS : Validate molecular weight (e.g., C16H16FN2O2, [M+H]+ expected m/z 299.12).
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% for biological assays) .

Q. What in vitro screening models are suitable for preliminary bioactivity assessment?

  • Answer : Bacterial models (e.g., B. subtilis MIC assays) and enzyme inhibition studies (e.g., FabI or TRPV1 targets) are common. Use concentrations ranging 1–100 µM, with positive controls (e.g., ciprofloxacin for antibacterial assays). Data interpretation requires normalization to solvent controls and triplicate runs to account for plate variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity against resistant bacterial strains?

  • Answer : Systematic modifications to the fluorophenyl and methylphenoxy groups are critical. For example:

  • Electron-withdrawing groups (e.g., -NO2 at position 4) enhance FabI inhibition (MIC <2 µg/ml for B. subtilis).
  • Phenoxy ring methylation improves lipid solubility (logP >3.5), enhancing membrane penetration.
  • 3D-QSAR models using CoMFA/CoMSIA align steric/electrostatic fields with activity data to prioritize derivatives .

Q. What strategies resolve discrepancies in enzyme inhibition data across assay platforms?

  • Answer : Contradictions between fluorometric and radiometric assays often arise from:

  • Substrate competition : Test multiple substrates (e.g., NADH vs. NADPH for oxidoreductases).
  • Buffer interference : Compare Tris vs. phosphate buffers at pH 7.4.
  • Temperature effects : Conduct assays at 25°C and 37°C. Normalize data using standardized IC50 curves and validate with orthogonal methods (e.g., SPR binding kinetics) .

Q. How does X-ray crystallography elucidate conformational stability and intermolecular interactions?

  • Answer : Single-crystal X-ray analysis reveals:

  • Torsional angles : Dihedral angles between fluorophenyl and propanamide groups (e.g., 80–85° in solid state).
  • Hydrogen-bond networks : N–H⋯O interactions (2.8–3.2 Å) stabilize S(5) ring motifs.
  • Packing interactions : C–H⋯π contacts (3.5 Å) influence lattice stability. Use Mercury software for void analysis and Hirshfeld surfaces .

Q. What computational approaches predict binding modes to therapeutic targets like TRPV1 or IDO1?

  • Answer :

  • Docking : Use AutoDock Vina with crystal structures (PDB: 5ISX for TRPV1). Prioritize poses with ΔG < −8 kcal/mol.
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding pocket stability (RMSD <2 Å).
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors near F-atoms) using Phase .

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